Product packaging for 3-(3,4-Dichlorophenyl)indan-1-one(Cat. No.:CAS No. 80272-27-1)

3-(3,4-Dichlorophenyl)indan-1-one

Cat. No.: B1623185
CAS No.: 80272-27-1
M. Wt: 277.1 g/mol
InChI Key: KNKXPMHZNDQQHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dichlorophenyl)indan-1-one is an organic compound with the molecular formula C15H10Cl2O and a monoisotopic mass of 276.01086 Da . Its structure features an indan-1-one moiety substituted at the 3-position with a 3,4-dichlorophenyl group. Researchers can identify the compound using the InChIKey KNKXPMHZNDQQHO-UHFFFAOYSA-N . This compound serves as a versatile synthetic intermediate and privileged scaffold in medicinal chemistry. Scientific literature identifies its core structure as a key precursor in the synthesis of 3-(3',4'-dichlorophenyl)-1-indanamine derivatives, which have been investigated as slow-onset, long-duration monoamine reuptake blockers . These compounds are of significant interest for their potential as medications to treat cocaine abuse, functioning as non-selective inhibitors of dopamine, serotonin, and norepinephrine transporters . The indan-1-one pharmacophore is recognized for its presence in compounds with a range of biological activities, making it a valuable template for drug discovery programs . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10Cl2O B1623185 3-(3,4-Dichlorophenyl)indan-1-one CAS No. 80272-27-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80272-27-1

Molecular Formula

C15H10Cl2O

Molecular Weight

277.1 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C15H10Cl2O/c16-13-6-5-9(7-14(13)17)12-8-15(18)11-4-2-1-3-10(11)12/h1-7,12H,8H2

InChI Key

KNKXPMHZNDQQHO-UHFFFAOYSA-N

SMILES

C1C(C2=CC=CC=C2C1=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1C(C2=CC=CC=C2C1=O)C3=CC(=C(C=C3)Cl)Cl

Other CAS No.

80272-27-1

Origin of Product

United States

Advanced Synthetic Methodologies for 3 3,4 Dichlorophenyl Indan 1 One and Its Derivatives

Established Reaction Pathways for Indanone Scaffold Construction

The construction of the indanone framework, a key structural motif in many pharmacologically important molecules, has been approached through several established synthetic routes. beilstein-journals.orgnih.gov These pathways provide access to a variety of substituted indanones, including the title compound, 3-(3,4-Dichlorophenyl)indan-1-one.

Intramolecular Friedel-Crafts Acylation Approaches

One of the most fundamental and widely employed methods for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides. nih.govnih.gov This reaction typically involves the use of a strong acid catalyst to promote the cyclization of the aromatic ring onto the acyl group.

The direct cyclization of 3-arylpropanoic acids is often challenging and may require harsh conditions, such as high temperatures. nih.govresearchgate.net For instance, the cyclization of 3-arylpropionic acids has been achieved using catalysts like terbium triflate (Tb(OTf)₃) at 250 °C. beilstein-journals.org However, greener and more efficient methods have been developed. Microwave-assisted intramolecular Friedel-Crafts acylation catalyzed by metal triflates in ionic liquids offers an environmentally benign alternative, providing good yields in shorter reaction times. nih.govresearchgate.net Niobium pentachloride (NbCl₅) has also been utilized as a catalyst for the one-step synthesis of 1-indanones from 3,3-dimethylacrylic acid and an aromatic substrate under mild conditions. beilstein-journals.orgresearchgate.net

The reaction can also proceed from the corresponding acid chlorides, which often cyclize under milder conditions. nih.gov For example, the reaction of phenylpropionic acid chloride with aluminum chloride in benzene (B151609) yields 1-indanone (B140024). nih.gov The choice of catalyst and reaction conditions can significantly influence the yield and applicability of the method to substrates with various substituents.

Table 1: Catalysts and Conditions for Intramolecular Friedel-Crafts Acylation
CatalystSubstrateConditionsYieldReference
Tb(OTf)₃3-Arylpropionic acids250 °CUp to 74% beilstein-journals.org
Metal triflate in ionic liquid3-Arylpropanoic acidsMicrowave irradiationGood nih.govresearchgate.net
NbCl₅3,3-Dimethylacrylic acid and aromatic substrateRoom temperatureUp to 78% beilstein-journals.orgresearchgate.net
AlCl₃Phenylpropionic acid chlorideBenzene90% nih.gov

Nazarov Cyclization Strategies

The Nazarov cyclization is another powerful tool for the construction of the indanone ring system. beilstein-journals.org This reaction involves the acid-catalyzed conrotatory electrocyclization of a divinyl ketone (chalcone) to form a cyclopentenyl cation, which then undergoes a proton transfer to yield the α,β-unsaturated cyclopentenone. beilstein-journals.orgpreprints.org

Various Lewis acids and protic acids can be employed to promote the Nazarov cyclization. For example, chalcones can be cyclized in the presence of trifluoroacetic acid to produce 1-indanones. beilstein-journals.org Copper(II) triflate (Cu(OTf)₂) has been shown to be an effective catalyst for the cyclization of dienones with electron-donating and electron-withdrawing substituents, leading to cyclic products as single diastereoisomers in high yields. beilstein-journals.org Aluminum chloride (AlCl₃) has also been used to promote the Nazarov-type cyclization of 1,4-enediones and aryl vinyl β-ketoesters, affording polysubstituted-1-indanones in high yields. beilstein-journals.org

Recent advancements have focused on developing catalytic and stereoselective versions of the Nazarov cyclization. A dicationic iridium(III)-catalyzed Nazarov cyclization has been developed for the synthesis of functionalized 1-indanones under mild conditions. beilstein-journals.org Furthermore, a catalytic tandem Nazarov cyclization/electrophilic fluorination has been achieved using a Cu(II) complex, providing fluorine-containing 1-indanone derivatives with high diastereoselectivity. acs.org

Transition-Metal-Catalyzed Ring-Closing Reactions

Transition-metal catalysis has emerged as a versatile and powerful strategy for the synthesis of indanones, offering novel pathways and high levels of selectivity. beilstein-journals.org These methods often involve the formation of carbon-carbon bonds through various catalytic cycles.

Rhodium-catalyzed reactions have been particularly prominent. For instance, rhodium(II) acetate (B1210297) can catalyze the transformation of diazo compounds into 1-indanone derivatives. beilstein-journals.org Another approach involves the rhodium-catalyzed asymmetric cyclization of pinacolborane chalcone (B49325) derivatives, which yields chiral 3-aryl-1-indanones with high enantiomeric excess. beilstein-journals.org Furthermore, rhodium-catalyzed direct insertion of ethylene (B1197577) into the C-C bond of 1-indanones can be used to construct benzocycloheptenone skeletons. nih.gov

Palladium-catalyzed reactions also play a significant role. For example, the intramolecular reductive Heck reaction of 2'-halochalcones is a known method for generating enantioenriched 3-aryl-1-indanones. rsc.org Additionally, nickel-catalyzed intramolecular direct arylation of cyclopropanols provides a route to substituted indanones from readily available starting materials. acs.org Ring-closing metathesis (RCM) using ruthenium catalysts like the Grubbs second-generation catalyst has also been employed to synthesize substituted indenols, which can be further converted to indenones and indanones. researchgate.net

Polyphosphoric Acid (PPA)-Mediated Cyclizations and Regioselectivity

Polyphosphoric acid (PPA) is a widely used reagent in organic synthesis, particularly for promoting intramolecular cyclization reactions to form cyclic ketones, including indanones. organic-chemistry.orgacs.org PPA serves as both a Brønsted acid catalyst and a dehydrating agent, facilitating the ring closure of suitable precursors.

The cyclization of 3-arylpropionic acids in the presence of PPA is a common method for preparing 1-indanones. researchgate.net The reaction conditions, such as temperature and the amount of PPA, can influence the yield and regioselectivity of the cyclization, especially when the aromatic ring bears multiple substituents. For example, the cyclization of hydrazones of substituted acetophenones and benzophenones in the presence of PPA has been used to synthesize substituted indazoles, demonstrating the versatility of PPA in promoting intramolecular cyclizations. researchgate.net

PPA has also been employed in tandem reactions. For instance, a metal-free, PPA-mediated Fisher indole (B1671886) synthesis has been developed, involving a tandem hydroamination-cyclization reaction between alkynes and arylhydrazines. nih.gov In the context of indanone synthesis, PPA can promote the 5-exo-cyclization of in situ generated iminium ions from cinnamaldehydes and sulfonamides to afford functionalized indene (B144670) derivatives, which can then be converted to indanones. organic-chemistry.org The regioselectivity of PPA-mediated cyclizations is often governed by the electronic and steric effects of the substituents on the aromatic ring, directing the cyclization to the most nucleophilic position.

Stereoselective Synthesis of 3-Arylindanones

The development of stereoselective methods for the synthesis of 3-arylindanones is of great importance, as the stereochemistry at the C3 position often plays a crucial role in the biological activity of these compounds. rsc.org

Asymmetric Transfer Hydrogenation for Chiral Induction

Asymmetric transfer hydrogenation (ATH) has proven to be a highly effective and operationally simple method for the stereoselective reduction of prochiral ketones and olefins, providing access to chiral alcohols and other reduced products with high enantioselectivity. rsc.orgnih.gov This technique is particularly valuable for the synthesis of chiral 3-arylindanones.

In the context of 3-arylindanones, ATH can be employed in a kinetic resolution process. Racemic 3-arylindanones can be subjected to ATH using a chiral ruthenium catalyst and a hydrogen source, such as a mixture of formic acid and triethylamine (B128534). rsc.org This process can lead to the formation of enantioenriched cis-3-arylindanols and the recovery of unreacted, enantioenriched 3-arylindanones, both with high levels of stereoselectivity. rsc.org The nature of the substituent at the 3-position can influence whether the reaction proceeds via kinetic resolution or dynamic kinetic resolution. rsc.org

Iridium-catalyzed asymmetric hydrogenation of 3-arylindenones has also been developed as an efficient route to chiral 3-arylindanones, demonstrating good functional group compatibility and delivering products in excellent yields and with good enantioselectivities. researchgate.net These methods provide valuable tools for accessing enantiomerically enriched 3-arylindanones, which are key intermediates in the synthesis of various pharmaceuticals and biologically active molecules. rsc.orgresearchgate.net

Table 2: Stereoselective Synthesis of 3-Arylindanones
MethodCatalyst SystemSubstrateProductStereoselectivityReference
Asymmetric Transfer Hydrogenation (Kinetic Resolution)Chiral Ru-catalyst, HCO₂H/Et₃NRacemic 3-arylindanonesEnantioenriched cis-3-arylindanols and unreacted 3-arylindanonesHigh dr and ee rsc.org
Asymmetric HydrogenationIridium-catalyst with chiral ligand3-ArylindenonesChiral 3-arylindanonesGood ee researchgate.net

Kinetic Resolution Techniques in 3-Aryl-1-indanone Synthesis

Kinetic resolution has emerged as a powerful tool for obtaining enantiomerically enriched 3-aryl-1-indanones, which are crucial for developing stereospecific pharmaceuticals. One effective method is the asymmetric transfer hydrogenation (ATH) of racemic 3-aryl-1-indanones. rsc.orgrsc.org This process often utilizes a chiral transition metal catalyst to selectively reduce one enantiomer, leaving the other unreacted.

A notable example involves the use of commercial (R,R)- or (S,S)-Ts-DENEB as a catalyst with a formic acid and triethylamine mixture as the hydrogen source. rsc.orgrsc.org This reaction, conducted in methanol (B129727) at room temperature, can produce nearly equal amounts of the reduced cis-3-arylindanol and the unreacted 3-arylindanone, both with high enantiomeric excess. rsc.org For instance, the kinetic resolution of various 3-aryl-indanones using this method has been shown to yield products with excellent enantioselectivity. rsc.org

The development of stereoselective syntheses for 3-arylindanols and 3-arylindanones is a key objective in organic synthesis. rsc.org Enantioenriched 3-aryl-1-indanols are typically prepared by the reduction of their corresponding enantioenriched 3-aryl-1-indanones. rsc.org Another approach involves the kinetic resolution of the N-methyl imines of 3-substituted indanones through hydrosilylation with a chiral titanocene (B72419) catalyst, which has proven effective for synthesizing compounds like sertraline. nih.gov

Table 1: Asymmetric Transfer Hydrogenation of Racemic 3-Aryl-1-indanones

Catalyst Hydrogen Source Solvent Temperature Product Enantiomeric Excess (ee) Reference
(R,R)-Ts-DENEB HCOOH/Et3N MeOH Room Temp cis-3-Arylindanol High rsc.org
(S,S)-Ts-DENEB HCOOH/Et3N MeOH Room Temp Unreacted 3-Arylindanone Excellent rsc.org
Chiral Titanocene Hydrosilane Not Specified Not Specified Amine Product High nih.gov

Novel Synthetic Routes Applicable to this compound and Structural Analogues

Recent advancements in synthetic organic chemistry have introduced several novel methodologies that can be applied to the synthesis of this compound and its structural analogs. These methods offer potential advantages in terms of efficiency, selectivity, and milder reaction conditions.

Photocatalytic Radical Cascade Cyclization

Visible-light photocatalysis has become a powerful strategy for constructing complex molecular architectures under mild conditions. acs.orgbohrium.comnih.gov A recently developed photocatalytic radical cascade cyclization of diazoalkanes offers a divergent route to important carbocycles and heterocycles, including indanones. acs.orgbohrium.comnih.gov This method involves the generation of carbon-centered radicals from diazoalkanes through a proton-coupled electron transfer process. acs.orgbohrium.com These radicals can then undergo a cascade cyclization to form the indanone skeleton. acs.orgbohrium.com The reaction typically employs a photocatalyst, such as Ru(bpy)₃Cl₂·6H₂O, and is conducted under blue LED irradiation at room temperature. acs.org This approach has been shown to produce various indanone derivatives in moderate to good yields. acs.orgbohrium.comnih.gov The development of such photocatalytic strategies provides an efficient and environmentally friendly alternative to traditional methods for synthesizing polycyclic indolones and related structures. nih.gov

Rhodium-Catalyzed Carbonylative Arylation of Alkynes

Rhodium-catalyzed reactions have proven to be highly versatile in organic synthesis. For the construction of indanone frameworks, rhodium-catalyzed carbonylative arylation of alkynes represents a significant advancement. rsc.org This methodology can involve a [5+2] annulation of 1-indanones and alkynes through C-C bond activation, facilitated by a rhodium catalyst. thieme-connect.comthieme-connect.com The use of a pyridine-derived transient directing group has been shown to be crucial for the success of this transformation. thieme-connect.com

Another approach involves the rhodium-catalyzed decarbonylative cycloaddition of 1H-indene-1,2,3-triones with alkynes. rsc.org This one-step method, utilizing a rhodium(I) complex with a bisphosphine ligand, can divergently synthesize indenone and quinone derivatives in medium to high yields. rsc.org Furthermore, rhodium-catalyzed asymmetric synthesis has been successfully applied to produce 3,3-disubstituted 1-indanones. nih.gov These rhodium-catalyzed methods offer a direct and efficient pathway to highly functionalized indanone structures.

Utilization of Meldrum's Acid Derivatives in Indanone Formation

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives are versatile reagents in organic synthesis, known for their high acidity and reactivity. wikipedia.org They serve as valuable precursors for the formation of various cyclic compounds, including indanones. nih.govresearchgate.net The synthesis of 1-indanones can be achieved through the intramolecular Friedel–Crafts acylation of aromatics with Meldrum's acid derivatives. nih.gov This reaction is often catalyzed by metal trifluoromethanesulfonates and offers a reliable route to functionalized indanones. nih.gov

Meldrum's acid can be readily prepared by the condensation of malonic acid and acetone. wikipedia.orgclockss.org Its derivatives can undergo various transformations, making them useful building blocks. For instance, halo-1-indanones have been synthesized from benzyl (B1604629) Meldrum's acid derivatives in a two-step process involving microwave-assisted hydrolysis followed by Friedel–Crafts cyclization. nih.gov The use of quaternized Meldrum's acids, catalyzed by Sc(OTf)₃, has also been reported to produce 1-indanones in excellent yields. nih.gov

Table 2: Synthesis of 1-Indanones using Meldrum's Acid Derivatives

Starting Material Catalyst/Reagents Product Yield Reference
Aromatic Compound & Meldrum's Acid Derivative Metal Trifluoromethanesulfonates 1-Indanone Not Specified nih.gov
Benzyl Meldrum's Acid Derivative 1. Microwave Hydrolysis 2. Chlorosulfonic Acid Halo-1-indanone Not Specified nih.gov
Quaternized Meldrum's Acid Sc(OTf)₃ 1-Indanone Up to 94% nih.gov

Synthetic Challenges and Optimization Strategies for Dichlorophenyl-Substituted Indanones

The synthesis of this compound and related structures presents specific challenges, primarily due to the electronic nature of the dichlorophenyl substituent and the potential for side reactions. The direct intramolecular Friedel-Crafts acylation of 3-arylpropionic acids to form 1-indanones is a common method, but it often requires harsh conditions, such as high temperatures and the use of strong acids like polyphosphoric acid or triflic acid, which can be environmentally unfavorable. nih.gov

Optimization strategies focus on developing milder and more efficient catalytic systems. The use of lanthanide triflates, such as Tb(OTf)₃, has been explored for the dehydrative cyclization of 3-arylpropionic acids, although still at high temperatures. nih.gov The presence of deactivating halogen atoms on the aromatic ring, as in the case of the 3,4-dichlorophenyl group, can make the cyclization more difficult, requiring careful optimization of reaction conditions. nih.gov

Furthermore, achieving high stereoselectivity in the synthesis of chiral 3-substituted indanones is a significant hurdle. While methods like asymmetric reductive-Heck reactions have been developed, controlling the enantioselectivity can be dependent on the choice of base and other reaction parameters. acs.org The synthesis of specific derivatives, such as those with hydroxyl groups for further functionalization, adds another layer of complexity to the synthetic route. nih.gov Future research will likely focus on the development of more robust and selective catalysts that can operate under greener reaction conditions to overcome these challenges.

Chemical Reactivity and Transformations of 3 3,4 Dichlorophenyl Indan 1 One

Functional Group Interconversions on the Indanone Scaffold.byjus.com

The indanone core of 3-(3,4-dichlorophenyl)indan-1-one provides a platform for various functional group interconversions, primarily targeting the carbonyl group.

Derivatization at the Carbonyl Group (e.g., Oxime Formation).byjus.com

The carbonyl group of this compound readily undergoes condensation reactions with hydroxylamine (B1172632) to form the corresponding oxime. byjus.comwikipedia.org This reaction is a standard method for the derivatization of ketones and aldehydes. byjus.comwikipedia.orgnumberanalytics.com The formation of an oxime introduces a new functional group, C=N-OH, which can participate in further chemical transformations. byjus.com

The general reaction for oxime formation from a ketone is as follows: R₂C=O + NH₂OH → R₂C=NOH + H₂O byjus.com

In a typical procedure, the ketone is reacted with hydroxylamine hydrochloride in the presence of a base, such as pyridine. orgsyn.orgresearchgate.net The reaction mixture is often heated to facilitate the reaction. orgsyn.org The resulting oxime can exist as E and Z isomers, which can sometimes be separated by chromatographic techniques. orgsyn.org

The infrared spectrum of an oxime exhibits characteristic bands for the O-H, C=N, and N-O stretching vibrations. byjus.com

Transformations of the Dichlorophenyl Moiety

The dichlorophenyl group of this compound is generally stable under many reaction conditions. However, transformations involving this moiety are synthetically important for creating derivatives with altered electronic and steric properties. While specific examples for the direct transformation of the dichlorophenyl group on the this compound scaffold are not extensively detailed in the provided search results, related chemistries on similar aromatic systems suggest possibilities. For instance, nucleophilic aromatic substitution reactions could potentially replace one or both chlorine atoms, although this would require harsh conditions or activation by electron-withdrawing groups.

Reactions Involving the Indanone Ring System

The indanone ring system itself can participate in a variety of reactions. The methylene (B1212753) group adjacent to the carbonyl (the α-position) is acidic and can be deprotonated to form an enolate. mdpi.com This enolate can then react with various electrophiles, allowing for alkylation, acylation, and other C-C bond-forming reactions at this position.

Furthermore, the indanone ring can undergo expansion or rearrangement reactions under specific conditions. For example, the Beckmann rearrangement of the corresponding oxime can lead to the formation of a lactam, expanding the five-membered ring to a six-membered ring containing a nitrogen atom. orgsyn.org

Formation of Complex Molecular Architectures from this compound Precursors (e.g., Quinoline (B57606) Derivatives).byjus.com

The versatility of the indanone scaffold makes this compound a valuable precursor for the synthesis of more complex molecular architectures, including quinoline derivatives. nih.gov Quinolines are a class of heterocyclic compounds with a wide range of biological activities. nih.govrsc.org

One synthetic strategy to access quinoline derivatives from an indanone precursor involves a series of reactions that ultimately construct the quinoline ring system. While a direct conversion from this compound is not explicitly described, related transformations provide a basis for such a synthesis. For instance, ring-expansion reactions of oxime derivatives have been investigated for the synthesis of nitrogen-containing heterocycles like tetrahydroquinolines. orgsyn.org

Spectroscopic Characterization Techniques for Structural Elucidation of 3 3,4 Dichlorophenyl Indan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 3-(3,4-Dichlorophenyl)indan-1-one, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation. nih.gov

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the protons in different chemical environments give rise to distinct signals. spectrabase.com The aromatic protons on the indanone and dichlorophenyl rings typically appear in the downfield region, generally between δ 7.0 and 8.0 ppm. researchgate.netresearchgate.net The specific splitting patterns and coupling constants of these aromatic signals are crucial for determining the substitution pattern on both rings.

The protons on the five-membered ring of the indanone core exhibit characteristic chemical shifts and couplings. The proton at the chiral center (C3) is coupled to the adjacent methylene (B1212753) protons (C2), creating a complex splitting pattern. researchgate.net These methylene protons are diastereotopic, meaning they are in different chemical environments and will have distinct chemical shifts, often appearing as a pair of doublets of doublets. researchgate.net The chemical shifts and coupling constants for these protons provide valuable information about the conformation of the five-membered ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. udel.edu The carbonyl carbon (C=O) of the indanone moiety is readily identifiable by its characteristic downfield chemical shift, typically in the range of δ 190-210 ppm. oregonstate.edu The aromatic carbons of both the indanone and dichlorophenyl rings will appear in the δ 120-150 ppm region. oregonstate.edu The specific chemical shifts are influenced by the electron-withdrawing effect of the chlorine atoms and the carbonyl group.

The aliphatic carbons of the indanone ring, C2 and C3, will have signals in the upfield region of the spectrum. The chemical shift of C3 is influenced by the attached dichlorophenyl group. The analysis of both ¹H and ¹³C NMR data, often in conjunction with two-dimensional NMR techniques like COSY and HMQC, allows for the unambiguous assignment of all proton and carbon signals, thus confirming the connectivity and structure of this compound. researchgate.netmdpi.com

Below is a table summarizing typical ¹H and ¹³C NMR data for substituted indan-1-ones.

Proton/Carbon Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Aromatic-H7.0 - 8.0120 - 150
C3-H4.0 - 5.040 - 55
C2-H₂2.5 - 3.530 - 40
C=O-190 - 210

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. ksu.edu.sa For this compound, these methods confirm the presence of the carbonyl group and the aromatic rings.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This band typically appears in the region of 1700-1740 cm⁻¹. rjptonline.orgvscht.cz The exact position is influenced by the conjugation with the aromatic ring. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. maricopa.edupressbooks.pub The spectrum will also show characteristic absorptions for C=C stretching in the aromatic rings around 1450-1600 cm⁻¹. vscht.cz The C-Cl stretching vibrations of the dichlorophenyl group are expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. ksu.edu.sa While the polar carbonyl group gives a strong signal in the IR spectrum, the non-polar C=C bonds of the aromatic rings often produce strong signals in the Raman spectrum. ksu.edu.sa The symmetric vibrations of the molecule are particularly Raman active. Therefore, the Raman spectrum of this compound would prominently feature bands corresponding to the aromatic ring breathing modes.

The combined use of IR and Raman spectroscopy allows for a comprehensive analysis of the vibrational modes of the molecule, confirming the presence of key functional groups and providing insights into the molecular symmetry. core.ac.uk

A table of characteristic IR absorption frequencies is provided below.

Functional Group Characteristic Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 3000Medium
Carbonyl (C=O) Stretch1700 - 1740Strong
Aromatic C=C Stretch1450 - 1600Medium to Weak
C-Cl Stretch< 800Medium to Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.gov For this compound, with a molecular formula of C₁₅H₁₀Cl₂O, the expected monoisotopic mass is approximately 276.01 g/mol . spectrabase.comuni.lu

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 276. nist.gov Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and its fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the molecular ion region will show three peaks: M⁺ (containing two ³⁵Cl atoms), [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl atom), and [M+4]⁺ (containing two ³⁷Cl atoms), with relative intensities of approximately 9:6:1.

The fragmentation of this compound under mass spectrometric conditions can provide valuable structural information. Common fragmentation pathways for indanone derivatives include the loss of CO (carbon monoxide) from the molecular ion, leading to a significant fragment ion. Cleavage of the bond between the C3 carbon and the dichlorophenyl group can also occur, resulting in fragments corresponding to the dichlorophenyl cation and the indanone radical cation. The analysis of these fragmentation patterns helps to confirm the proposed structure.

A table summarizing the predicted mass-to-charge ratios for common adducts in mass spectrometry is presented below.

Adduct Predicted m/z
[M+H]⁺277.01814
[M+Na]⁺299.00008
[M-H]⁻275.00358
[M+NH₄]⁺294.04468
[M]⁺276.01031

X-ray Diffraction for Solid-State Structural Analysis of Indan (B1671822) Derivatives

For a molecule like this compound, X-ray crystallography would reveal the planarity of the indanone ring system and the dihedral angle between the indanone and the dichlorophenyl rings. It would also provide accurate measurements of all bond lengths and angles, confirming the connectivity established by other spectroscopic methods. The packing of the molecules in the crystal lattice, governed by intermolecular forces such as dipole-dipole interactions and van der Waals forces, would also be elucidated. Such detailed structural information is invaluable for understanding the physical properties and potential biological activity of the compound.

Computational Chemistry and Molecular Modeling in 3 3,4 Dichlorophenyl Indan 1 One Research

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. mdpi.com These calculations provide a theoretical framework to understand properties such as molecular geometry, vibrational frequencies, and the distribution of electrons, which are fundamental to a molecule's behavior. epstem.netresearchgate.net

For a molecule like 3-(3,4-Dichlorophenyl)indan-1-one, DFT can be used to optimize its three-dimensional structure and calculate key electronic descriptors. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial; the energy gap between them (Egap = ELUMO – EHOMO) indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In the MEP plot, different colors denote various electrostatic potential values, with red indicating regions of negative potential (rich in electrons, prone to electrophilic attack) and blue indicating regions of positive potential (electron-poor, prone to nucleophilic attack). researchgate.net This information is vital for predicting how the molecule might interact with biological macromolecules. While specific DFT studies on this compound are not widely published, the application of these standard computational methods provides a foundational understanding of its potential chemical behavior. rsc.org

Computational Method Predicted Properties and Applications
Density Functional Theory (DFT) Optimization of molecular geometry, calculation of HOMO-LUMO energy gap, prediction of chemical reactivity. mdpi.com
Time-Dependent DFT (TD-DFT) Study of electronic properties and UV-visible absorption spectra. nih.gov
Molecular Electrostatic Potential (MEP) Visualization of charge distribution, identification of sites for electrophilic and nucleophilic reactions. researchgate.net
Natural Bond Orbital (NBO) Analysis Analysis of molecular stability arising from hyper-conjugative interactions and charge delocalization. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein. chemicalpapers.com These methods are central to drug discovery and development.

Research has focused on derivatives of this compound, such as the 3-(3,4-dichlorophenyl)-1-indanamine series, as potential ligands for biogenic amine transporters, including those for dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE). nih.gov These transporters are significant targets for medications aimed at treating stimulant abuse. nih.gov

In one study, derivatives were synthesized and evaluated for their binding affinity to these transporters. The compound (-)-(1R,3S)-trans-3-(3,4-dichlorophenyl)-6-hydroxy-N-methyl-1-indanamine was found to have high-affinity binding and potent uptake inhibition at all three transporters. nih.gov Molecular docking simulations can elucidate the binding pose of such ligands within the transporter's binding site, identifying key amino acid residues involved in the interaction. Following docking, MD simulations can be performed to assess the stability of the ligand-protein complex over time. chemicalpapers.com

Compound Derivative Target Transporter Binding Affinity (Ki, nM)
(-)-(1R,3S)-trans-3-(3,4-dichlorophenyl)-6-hydroxy-N-methyl-1-indanamineDopamine (DA) Transporter14.0
Serotonin (5-HT) Transporter1.3
Norepinephrine (NE) Transporter5.3

Table based on in vitro data for a key derivative of this compound. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful tool in computational drug design used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. nih.gov A pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds with the potential to be active at the same target—a process known as virtual screening. nih.govchemrxiv.org

The core structure of this compound can serve as a scaffold for developing new ligands. By analyzing the structure-activity relationships (SAR) of its known active derivatives, a pharmacophore model can be constructed. nih.gov This model might include features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

Virtual screening using such a pharmacophore model could identify new molecules from vast compound libraries that fit the model's spatial and chemical constraints. nih.gov These "hits" can then be prioritized for synthesis and biological testing, accelerating the discovery of new lead compounds. nih.gov While specific pharmacophore models developed from this compound are not detailed in the available literature, this approach represents a standard and valuable strategy in medicinal chemistry for leveraging an existing chemical scaffold.

Conformational Analysis and Stereochemical Prediction

The biological activity of a molecule is often highly dependent on its three-dimensional shape (conformation) and the specific spatial arrangement of its atoms (stereochemistry). Conformational analysis and stereochemical prediction are therefore critical aspects of molecular modeling.

Research into 3-(3',4'-dichlorophenyl)-1-indanamine derivatives, which are developed from the indanone core, has highlighted the importance of stereochemistry. nih.gov In this series, compounds were synthesized as potential slow-onset, long-duration medications. The N,N-dimethyl analogue, trans-1b, was resolved into its individual enantiomers. It was discovered that both enantiomers possessed significant affinity for the dopamine transporter. nih.gov

To definitively determine the stereochemistry of the more active enantiomer, its absolute configuration was established through X-ray crystallography as (3R,1S). nih.gov This experimental determination is crucial as it provides a concrete structural basis for understanding the observed biological activity and for guiding the design of future, more potent, and selective analogues. Computational methods can complement such experimental work by predicting the relative stability of different conformers and stereoisomers.

Future Perspectives and Emerging Research Directions for 3 3,4 Dichlorophenyl Indan 1 One

Development of Next-Generation Indanone-Based Therapeutic Agents

The development of the Alzheimer's drug Donepezil, which features an indanone moiety, has significantly boosted scientific interest in this structural class. nih.gov Research is now focused on creating next-generation therapeutic agents that move beyond single-target interactions to address complex, multifactorial diseases. The "one drug–multiple targets" strategy is a promising approach for treating intricate neurodegenerative illnesses. nih.gov

Derivatives of 3-(3,4-Dichlorophenyl)indan-1-one, specifically 3-(3,4-dichlorophenyl)-1-indanamine derivatives, have been synthesized and evaluated as nonselective ligands for biogenic amine transporters, including those for dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE). nih.gov This line of research aims to develop compounds that can block the effects of stimulants like methamphetamine. nih.gov One such derivative, (-)-(1R,3S)-trans-3-(3,4-dichlorophenyl)-6-hydroxy-N-methyl-1-indanamine, has demonstrated high-affinity binding and potent uptake inhibition at all three of these key neurotransmitter transporters. nih.gov In vivo studies have further shown its ability to elevate extracellular levels of dopamine and serotonin. nih.gov

Future work will likely focus on optimizing these multi-target properties to create drugs with improved efficacy and novel mechanisms of action for a range of neurological and psychiatric disorders. The goal is to design compounds that can modulate multiple pathological pathways simultaneously, offering a more holistic treatment approach. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

Lead Generation and Optimization: AI algorithms can suggest novel chemical motifs and modifications to the indanone scaffold to enhance desired properties. nih.gov This is particularly useful for exploring the vast chemical space around the this compound structure to find derivatives with improved potency and selectivity. springernature.com

Predictive Modeling: Machine learning models can be trained to predict various properties of new indanone derivatives, such as their binding affinity to specific targets, pharmacokinetic profiles, and potential toxicity, thereby reducing the need for extensive and costly initial experimental screening. mdpi.com

De Novo Design: Generative AI models, similar in concept to language models like ChatGPT, can design entirely new indanone-based molecules that are tailored to fit specific biological targets and possess desired therapeutic characteristics. orange.com

Exploration of Novel Biological Targets for Indanone Scaffolds

The indanone scaffold has already demonstrated its ability to interact with a variety of biological targets. nih.govbeilstein-journals.org Research has shown that indanone derivatives can modulate enzymes and receptors implicated in neurodegenerative diseases, cancer, and inflammation. nih.govnih.govresearchgate.net

Key biological targets for indanone derivatives that are currently being explored include:

Monoamine Transporters: As seen with derivatives of this compound, the dopamine, serotonin, and norepinephrine transporters are significant targets for developing treatments for stimulant abuse and other neurological disorders. nih.gov

Cholinesterases and Monoamine Oxidases: Indanone derivatives are known to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B), which are crucial targets in the treatment of Alzheimer's and Parkinson's diseases. nih.govnih.gov

Cyclooxygenase-2 (COX-2): Certain novel indanone-containing spiroisoxazoline derivatives have shown selective COX-2 inhibition, indicating their potential as anti-inflammatory and anticancer agents. nih.gov

HDAC6 and Tubulin: Bivalent indanone-based ligands have been designed to target histone deacetylase 6 (HDAC6) and tubulin, showing promise as anticancer agents with antiproliferative activities. researchgate.net

Future research will likely expand this list, using techniques like chemical proteomics and computational screening to identify new protein partners for the indanone scaffold. This will open up new therapeutic avenues for diseases that are currently undertreated. The ability of indanes to enhance molecular interactions with target enzymes makes them an effective scaffold for modulating enzyme expression to achieve optimal pharmacological effects. researchgate.net

Advanced Synthetic Strategies for Complex Indanone Architectures

The development of novel indanone-based therapeutics is intrinsically linked to advancements in synthetic organic chemistry. berkeley.edu While classical methods like the Friedel-Crafts reaction are well-established for synthesizing the basic 1-indanone (B140024) core, the creation of more complex and structurally diverse derivatives requires more sophisticated approaches. beilstein-journals.orgnih.gov

Emerging synthetic strategies include:

Microwave-Assisted Synthesis: The use of microwave heating can significantly shorten reaction times for key steps in indanone synthesis, such as the Nazarov cyclization, making the process more efficient. beilstein-journals.orgnih.gov

Multicomponent Reactions (MCRs): These reactions allow for the construction of complex molecular frameworks in a single step from multiple starting materials, offering a highly efficient route to novel indanone derivatives. researchgate.net

Development of Fused and Spirocyclic Systems: Synthetic chemists are developing methods to create intricate three-dimensional structures, such as spiroisoxazolines and other fused heterocyclic systems attached to the indanone core. nih.govresearchgate.net These complex architectures can lead to compounds with unique biological activities and improved target selectivity.

Enantioselective Synthesis: Controlling the stereochemistry of indanone derivatives is crucial, as different enantiomers can have vastly different biological effects. Advanced catalytic methods are being developed to produce single, optically active isomers, which is essential for modern drug development. beilstein-journals.org

These advanced synthetic methodologies will be instrumental in building libraries of novel indanone compounds, providing a rich source of chemical diversity for future drug discovery programs. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3,4-dichlorophenyl)indan-1-one, and how can reaction conditions be adjusted to improve yield and purity?

  • Methodological Answer : Key synthetic pathways include Friedel-Crafts acylation or cyclization of pre-functionalized intermediates. Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., dichloromethane or toluene), and catalyst choice (e.g., Lewis acids like AlCl₃) significantly impact yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity. Monitor intermediates using TLC and confirm final product identity via 1H^1H/13C^{13}C NMR .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR Analysis : Assign 1H^1H NMR peaks for aromatic protons (δ 7.2–8.1 ppm, coupled splitting patterns) and the indanone carbonyl (δ ~200 ppm in 13C^{13}C NMR). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals (solvent: ethanol) and analyze lattice parameters (e.g., bond angles, torsion) to verify stereoelectronic effects .

Q. What stability considerations are critical for storing this compound, and how can degradation be mitigated?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Monitor for hydrolysis of the ketone group by periodic HPLC-UV analysis (C18 column, acetonitrile/water mobile phase). Use stabilizers like BHT (0.1% w/w) for long-term storage .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to map frontier molecular orbitals (HOMO/LUMO). High LUMO density at the carbonyl group suggests susceptibility to nucleophilic attack. Compare with experimental results (e.g., Grignard reagent reactivity) to validate predictions .

Q. What strategies resolve contradictions between observed spectral data and expected electronic effects in this compound derivatives?

  • Methodological Answer : Discrepancies in 1H^1H NMR chemical shifts may arise from anisotropic shielding by chlorine atoms. Use substituent-specific increment models (e.g., Swain-Lupton parameters) to adjust predicted shifts. For ambiguous NOESY correlations, employ variable-temperature NMR to assess conformational flexibility .

Q. How can researchers design assays to evaluate the biological activity of this compound while addressing toxicity risks?

  • Methodological Answer :

  • In Vitro Toxicity Screening : Use HepG2 cells for cytotoxicity assays (MTT protocol) and Ames tests for mutagenicity .
  • Targeted Activity Assays : For enzyme inhibition studies (e.g., kinase targets), perform competitive binding assays (IC₅₀ determination) with fluorescence polarization readouts. Include positive controls (e.g., staurosporine) and validate via Western blot .

Q. What environmental and safety protocols are essential for handling hazardous intermediates during this compound synthesis?

  • Methodological Answer :

  • By-Product Management : Neutralize HCl gas (from Friedel-Crafts reactions) with NaOH scrubbers. Recover methanol via fractional distillation .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and respiratory masks when handling chlorinated intermediates. Monitor air quality with real-time VOC sensors .

Methodological Best Practices

  • Synthetic Optimization : Use design of experiments (DoE) to screen catalyst/solvent combinations (e.g., 2² factorial design) .
  • Data Reproducibility : Report NMR acquisition parameters (e.g., pulse sequence, relaxation delay) to enable cross-lab validation .
  • Computational-Experimental Synergy : Validate DFT-predicted reaction pathways with kinetic studies (e.g., Arrhenius plots) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.